(1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Final Product: The desired (1S)-enantiomer is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: (1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-one.
Reduction: this compound.
Substitution: Various amides or substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
- (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
- (1S)-1-Amino-1-(5-chloro-3-methylphenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
LQQQRHAUAACIFI-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)[C@@H](C(C)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
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